(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione

Catalog No.
S15389903
CAS No.
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione

Product Name

(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione

IUPAC Name

(10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

JGMOKGBVKVMRFX-KKINBUFLSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@]34C)C

(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione is a steroid compound belonging to the class of progestins. Its structure features a core steroid framework, characterized by four fused cycloalkane rings and multiple functional groups that confer its biological properties. This compound is significant in the field of medicinal chemistry due to its role as a synthetic progestin, which mimics the action of progesterone, a key hormone in the regulation of the menstrual cycle and pregnancy.

Involving (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione primarily include:

  • Hydrogenation Reactions: The unsaturated double bonds in the steroid structure can undergo hydrogenation to form saturated derivatives.
  • Oxidation and Reduction: The ketone groups at positions 3 and 20 can participate in oxidation-reduction reactions, altering their functional states.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at various positions on the steroid skeleton, leading to the formation of derivatives with altered biological activity.

These reactions are often facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione exhibits significant biological activity primarily as a progestin. Its pharmacological effects include:

  • Regulation of Menstrual Cycle: It mimics natural progesterone's effects, helping regulate ovulation and menstruation.
  • Therapeutic Uses: It is used in hormone replacement therapy and in contraceptives due to its ability to inhibit ovulation.
  • Potential Antitumor Activity: Some studies suggest that progestins may have roles in cancer therapy by modulating hormone-sensitive tumors .

The biological activity is often assessed through bioassays measuring its efficacy and potency against specific targets within biological systems.

The synthesis of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione can be achieved through various methods:

  • Chemical Synthesis:
    • Starting from cholesterol or other steroid precursors.
    • Involves multiple steps including oxidation, reduction, and cyclization reactions.
  • Biotransformation:
    • Utilizing microbial or enzymatic processes to convert simpler steroids into this compound.
    • This method can offer higher specificity and lower environmental impact compared to traditional chemical synthesis.
  • Total Synthesis Approaches:
    • Several total synthesis routes have been reported that utilize advanced organic synthesis techniques to construct the steroid framework with high stereochemical control .

The applications of (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione are extensive:

  • Pharmaceuticals: Used in contraceptive pills and hormone replacement therapies.
  • Research: Studied for its effects on reproductive health and potential therapeutic uses in hormone-sensitive cancers.
  • Agriculture: Investigated for use in veterinary medicine as a growth promoter and reproductive aid in livestock .

Interaction studies involving (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione focus on its binding affinity to hormone receptors:

  • Estrogen Receptors: Investigated for potential antagonistic effects on estrogen signaling pathways.
  • Progesterone Receptors: Its primary action involves binding to progesterone receptors to exert its biological effects.
  • Drug Interactions: Studies assess how this compound interacts with other medications affecting hormonal pathways or metabolic processes .

Similar compounds include other synthetic progestins and natural hormones. A comparison highlighting their uniqueness includes:

Compound NameStructure TypeKey Characteristics
ProgesteroneNatural HormoneNaturally occurring hormone involved in pregnancy.
NorethisteroneSynthetic ProgestinMore potent than progesterone; used in contraceptives.
Medroxyprogesterone acetateSynthetic ProgestinLong-lasting injectable contraceptive; anti-cancer properties.
LevonorgestrelSynthetic ProgestinUsed in emergency contraception; potent ovulation inhibitor.

(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione is unique due to its specific structural modifications that enhance its selectivity for progesterone receptors while minimizing estrogenic activity compared to some other progestins .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

312.208930132 g/mol

Monoisotopic Mass

312.208930132 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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